(1S,2S,4R)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentyl benzoate
CAS No.:
Cat. No.: VC13648151
Molecular Formula: C35H32N4O4
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H32N4O4 |
|---|---|
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | [(1S,2S,4R)-4-[4-[benzoyl-[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentyl] benzoate |
| Standard InChI | InChI=1S/C35H32N4O4/c40-21-26-19-27(20-31(26)43-35(42)25-12-5-2-6-13-25)38-18-17-29-32(38)36-22-37-33(29)39(34(41)24-10-3-1-4-11-24)30-16-15-23-9-7-8-14-28(23)30/h1-14,17-18,22,26-27,30-31,40H,15-16,19-21H2/t26-,27+,30-,31-/m0/s1 |
| Standard InChI Key | OWXCFHVEOQWMKV-JHYZPVKISA-N |
| Isomeric SMILES | C1CC2=CC=CC=C2[C@H]1N(C3=NC=NC4=C3C=CN4[C@@H]5C[C@H]([C@H](C5)OC(=O)C6=CC=CC=C6)CO)C(=O)C7=CC=CC=C7 |
| SMILES | C1CC2=CC=CC=C2C1N(C3=NC=NC4=C3C=CN4C5CC(C(C5)OC(=O)C6=CC=CC=C6)CO)C(=O)C7=CC=CC=C7 |
| Canonical SMILES | C1CC2=CC=CC=C2C1N(C3=NC=NC4=C3C=CN4C5CC(C(C5)OC(=O)C6=CC=CC=C6)CO)C(=O)C7=CC=CC=C7 |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name reflects its intricate architecture. The cyclopentyl backbone at the 1S,2S,4R configuration is substituted with three key moieties:
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A benzoate ester at the 4-position, contributing to lipophilicity and metabolic stability.
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A hydroxymethyl group at the 2-position, enhancing solubility and enabling further derivatization.
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A 7H-pyrrolo[2,3-d]pyrimidin-7-yl group at the 4-position, which is further modified with an N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido substituent. This indenyl-benzamido group introduces steric and electronic effects critical for target binding .
The stereochemical specificity at the 1S,2S,4R positions is essential for its biological activity, as evidenced by analogous kinase inhibitors where stereochemistry dictates binding affinity . For instance, the (S)-configuration of the dihydroindenyl group likely optimizes interactions with hydrophobic pockets in kinase domains.
Pharmacological Profile and Mechanism of Action
This compound is hypothesized to inhibit LIMK and ROCK kinases based on structural similarities to patented derivatives . LIMK regulates cofilin-mediated actin depolymerization, influencing cancer cell invasion and metastasis, while ROCK modulates stress fiber formation and cell contraction. Dual inhibition of these kinases could synergistically suppress tumor progression and fibrosis.
Key pharmacological attributes include:
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Target Selectivity: The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, offering high affinity for ATP-binding pockets. Substituents like the dihydroindenyl group enhance selectivity by occupying hydrophobic regions adjacent to the catalytic site .
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Potency: Analogous compounds exhibit IC₅₀ values in the nanomolar range against LIMK1/2 and ROCK1/2 .
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Therapeutic Potential: Preclinical models suggest utility in metastatic cancers, pulmonary fibrosis, and glaucoma.
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